3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
3-(4-CHLOROPHENYL)-4-(2-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that belongs to the pyrazolopyridine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-4-(2-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: 4-chlorobenzaldehyde, 2-methylphenylhydrazine, and a suitable pyridine derivative.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of efficient and recyclable catalysts.
Solvents: Selection of environmentally friendly solvents.
Purification: Techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-4-(2-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-4-(2-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1H-pyrazolo[3,4-b]pyridine: Shares a similar core structure but lacks the 2-methylphenyl group.
4-(2-Methylphenyl)-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the 4-chlorophenyl group.
Uniqueness
The presence of both 4-chlorophenyl and 2-methylphenyl groups in 3-(4-CHLOROPHENYL)-4-(2-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE may confer unique biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C19H16ClN3O |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(2-methylphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C19H16ClN3O/c1-11-4-2-3-5-14(11)15-10-16(24)21-19-17(15)18(22-23-19)12-6-8-13(20)9-7-12/h2-9,15H,10H2,1H3,(H2,21,22,23,24) |
InChI Key |
OKGOSBCJQGNRTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC3=NNC(=C23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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